DDA methyl ester
CAS No.: 5359-38-6
Cat. No.: VC14288987
Molecular Formula: C15H12Cl2O2
Molecular Weight: 295.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5359-38-6 |
|---|---|
| Molecular Formula | C15H12Cl2O2 |
| Molecular Weight | 295.2 g/mol |
| IUPAC Name | methyl 2,2-bis(4-chlorophenyl)acetate |
| Standard InChI | InChI=1S/C15H12Cl2O2/c1-19-15(18)14(10-2-6-12(16)7-3-10)11-4-8-13(17)9-5-11/h2-9,14H,1H3 |
| Standard InChI Key | FIHLIVMWNUSLRU-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C(C1=CC=C(C=C1)Cl)C2=CC=C(C=C2)Cl |
Introduction
Structural and Molecular Characteristics
The molecular structure of DDA methyl ester features a central acetyl group esterified with a methyl group and substituted with two 4-chlorophenyl rings at the α-position. The IUPAC Standard InChIKey (FIHLIVMWNUSLRU-UHFFFAOYSA-N) confirms its stereochemical uniqueness . Key structural attributes include:
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Bonding patterns: The ester carbonyl () and ether () groups facilitate polar interactions, while the chlorinated aryl rings contribute to hydrophobic character.
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Crystallinity: Differential scanning calorimetry (DSC) reveals a fusion temperature () of 312 K (38.85°C), indicating moderate crystallinity under ambient conditions .
Synthetic Methodologies
DDA methyl ester can be synthesized through multiple routes, each with distinct advantages in yield and purity.
Catalytic Oxidation and Reductive Amination
A co-catalyst-free Wacker oxidation process enables the oxyfunctionalization of unsaturated fatty acid methyl esters (FAMEs). While originally applied to FAMEs , this method is adaptable to chlorinated precursors. Palladium(II) chloride in dimethylacetamide/water facilitates ketone formation, followed by reductive amination to yield branched esters .
Methyl Esterification of Carboxylic Acids
Carboxylic acid precursors undergo chemoselective methylation using dimethyl carbonate (DMC) and potassium carbonate () under mild conditions . This method avoids hazardous diazomethane and achieves >90% conversion for aromatic acids .
Table 1: Comparison of Synthesis Methods
| Method | Reagents/Catalysts | Yield (%) | Purity |
|---|---|---|---|
| Wacker Oxidation | PdCl, | 75–85 | High |
| Methyl Esterification | DMC, | 90–95 | Excellent |
Physicochemical Properties
Thermal Stability
The compound’s melting point (312 K) suggests stability up to 40°C, making it suitable for applications requiring moderate thermal resistance.
Solubility Profile
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Polar solvents: Soluble in dimethylacetamide and acetone due to ester carbonyl interactions.
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Non-polar solvents: Limited solubility in hexane or toluene, attributed to chlorophenyl hydrophobicity.
Spectroscopic Data
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IR spectroscopy: Strong absorption bands at 1740 cm (ester ) and 750 cm (C-Cl stretching) .
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NMR: NMR signals at δ 3.65 (s, 3H, OCH) and δ 7.2–7.4 (m, 8H, Ar-H) .
Industrial and Synthetic Applications
Polymer Science
DDA methyl ester serves as a monomer in polyamide synthesis. Condensation with 1,10-diaminodecane yields polymers with up to 33 kDa, suitable for high-performance lubricants and adhesives .
Organic Synthesis Intermediate
The compound’s chlorinated aryl groups enable cross-coupling reactions (e.g., Suzuki-Miyaura) to synthesize biaryl structures .
Table 2: Application-Specific Performance
| Application | Key Benefit | Reference |
|---|---|---|
| Polyamide production | Defined stoichiometry | |
| Pharmaceutical intermediates | Chemoselective reactivity |
Future Research Directions
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